N-Fmoc-L-isoleucine-d10
Description
N-Fmoc-L-isoleucine-d10 is a deuterated variant of the Fmoc-protected amino acid L-isoleucine, specifically designed for synthesizing isotope-labeled peptides in quantitative proteomics and biomolecular NMR studies. Its structure includes ten deuterium atoms strategically placed on the methyl and methylene groups of the isoleucine side chain, as indicated by its chemical formula (CD₃)₂CDCD₂CD(NH-FMOC)COOH . The compound’s CAS number is 1190594-22-9 (labeled) and 35661-60-0 (unlabeled), with a molecular weight of 363.47 g/mol . Its primary application lies in mass spectrometry-based protein quantification, where deuterium labeling minimizes interference with natural isotopic distributions, enhancing analytical precision .
Properties
Molecular Formula |
C₂₁H₁₃D₁₀NO₄ |
|---|---|
Molecular Weight |
363.47 |
Synonyms |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine-d10; _x000B_(2S,3S)-2-(((9-Fluorenylmethoxy)carbonyl)amino)-3-methylpentanoic Acid-d10; Fmoc-L-Ile-OH; N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10; N-(9-Fluorenylmethoxycarbonyl)isoleucine-d10; N-[(9H-F |
Origin of Product |
United States |
Comparison with Similar Compounds
Regulatory and Commercial Considerations
- Cost Factors: Deuterated amino acids are ~10–20× more expensive than non-deuterated versions (e.g., ¥49,500/100 mg vs. ¥7,000/1 g for N-Fmoc-N-methyl-D-leucine) . N-methylated and allo-forms are moderately priced but niche in application .
Preparation Methods
Reaction Conditions
-
Reagents : Fmoc-Cl (2.0 eq) in a 1:1 mixture of DO and 1,4-dioxane-d.
-
Base : Sodium bicarbonate (NaHCO) in DO to maintain pH 8–9, facilitating nucleophilic attack by the amino group.
-
Temperature : 0–4°C to minimize racemization and deuterium loss.
The reaction proceeds via:
Optimization Considerations
-
Solvent selection : Deuterated solvents prevent isotopic dilution but increase cost. Alternatives like THF/HO mixtures are feasible if proton exchange at non-critical positions is acceptable.
-
Yield : Typical yields range from 75–90%, with impurities including di-Fmoc byproducts and unreacted starting material.
Purification of this compound
Crude this compound requires purification to achieve >98% isotopic and chemical purity. The patent CN103373940B details a green recrystallization method using ethanol/water systems:
Recrystallization Protocol
Table 1: Purification Parameters for this compound
Ethanol Recovery
Post-crystallization filtrates undergo distillation to recover ethanol, achieving >95% solvent reuse and reducing environmental impact.
Analytical Characterization
Critical quality control measures include:
-
Isotopic purity : Assessed via mass spectrometry (MS) and H NMR. For this compound, MS shows a molecular ion at m/z 360.36 ([M+H]).
-
Chemical purity : Reverse-phase HPLC with UV detection at 254 nm, leveraging the Fmoc group’s absorbance.
-
Chiral integrity : Chiral GC or HPLC confirms retention of L-configuration.
Challenges and Mitigation Strategies
-
Deuterium loss during Fmoc protection : Acidic or basic conditions may promote H/D exchange. Using aprotic solvents (e.g., dioxane-d) and low temperatures mitigates this.
-
Racemization : Strict temperature control (<5°C) and short reaction times preserve stereochemistry.
-
Cost of deuterated reagents : Biosynthetic methods offer partial deuteration at lower cost but require stringent purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
